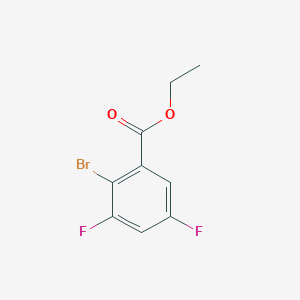

Ethyl 2-bromo-3,5-difluorobenzoate

Description

Contextual Significance of Halogenated Benzoate (B1203000) Esters in Chemical Research

Halogenated benzoate esters are a class of organic compounds that have garnered significant attention in chemical research due to their wide-ranging applications. The presence of halogen atoms on the aromatic ring can profoundly influence the physical, chemical, and biological properties of the molecule. These compounds are frequently utilized as key intermediates in the synthesis of a diverse array of target molecules.

The ester functional group can be readily hydrolyzed to the corresponding benzoic acid or converted into other functional groups, providing a handle for further molecular elaboration. The halogen substituents, depending on their nature and position, can act as directing groups in electrophilic aromatic substitution reactions or participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity makes halogenated benzoate esters powerful tools for the construction of complex molecular architectures.

Strategic Importance of Bromine and Fluorine Substituents in Aromatic Systems

The presence of both bromine and fluorine atoms on the aromatic ring of Ethyl 2-bromo-3,5-difluorobenzoate is of particular strategic importance in synthetic chemistry.

Bromine is a versatile halogen that can be introduced onto an aromatic ring through various methods, including electrophilic bromination. The carbon-bromine bond is relatively weak, making bromine an excellent leaving group in nucleophilic aromatic substitution reactions. Furthermore, the bromine atom is a key participant in a multitude of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of complex organic molecules from simpler precursors.

Fluorine , the most electronegative element, imparts unique properties to organic molecules. The introduction of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The carbon-fluorine bond is exceptionally strong, which often enhances the thermal and chemical stability of the compound. In the context of aromatic systems, fluorine's strong inductive electron-withdrawing effect can influence the reactivity of the ring and other functional groups. While direct fluorination of aromatic rings can be challenging due to the high reactivity of elemental fluorine, various modern fluorinating reagents have been developed to overcome this hurdle.

The combination of bromine and fluorine on the same aromatic scaffold, as seen in this compound, offers a dual-functionalized platform. This allows for selective manipulation of either the bromine or fluorine substituents, or the positions activated by them, enabling a wider range of synthetic possibilities.

Overview of the Research Landscape Surrounding this compound and Related Scaffolds

The research landscape for this compound is primarily centered on its role as a synthetic intermediate. While dedicated studies on the compound itself are not extensive, its importance can be inferred from the considerable research into its precursors and structurally related molecules.

The synthesis of the core 2-bromo-3,5-difluorobenzoyl structure typically begins with 1-bromo-3,5-difluorobenzene (B42898). This starting material can be prepared through several routes, including the Sandmeyer reaction of 3,5-difluoroaniline (B1215098) or through the isomerization of other bromodifluorobenzene isomers. google.com The subsequent carboxylation of 1-bromo-3,5-difluorobenzene would lead to 2-bromo-3,5-difluorobenzoic acid. Finally, esterification of this acid with ethanol (B145695) would yield the target compound, this compound. A common method for such esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Research involving similar halogenated benzoates demonstrates their utility in the synthesis of biologically active compounds and functional materials. For instance, related bromo-fluorobenzoic acids and their esters are used as building blocks for G protein-coupled receptor (GPR119) agonists, which are of interest in the treatment of metabolic disorders. chemicalbook.com The strategic positioning of the halogen atoms can be crucial for directing subsequent reactions to achieve the desired molecular architecture.

The table below summarizes the key precursors for the synthesis of this compound and their respective synthetic approaches.

| Precursor | Synthetic Approach | Reference |

| 1-Bromo-3,5-difluorobenzene | Sandmeyer reaction of 3,5-difluoroaniline | google.com |

| 1-Bromo-3,5-difluorobenzene | Isomerization of 1-bromo-2,4-difluorobenzene | google.com |

| 2-Bromo-3,5-difluorobenzoic acid | Carboxylation of 1-bromo-3,5-difluorobenzene | Inferred from standard organic reactions |

| This compound | Esterification of 2-bromo-3,5-difluorobenzoic acid | Inferred from standard organic reactions |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)6-3-5(11)4-7(12)8(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPFQAXPUUPDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Synthetic Methodologies for Ethyl 2 Bromo 3,5 Difluorobenzoate

Esterification Approaches to the Benzoate (B1203000) Moiety

The formation of the ethyl ester group is a critical step in the synthesis. This is typically achieved by reacting the corresponding carboxylic acid, 2-bromo-3,5-difluorobenzoic acid, with ethanol (B145695). Several standard esterification protocols can be employed.

Direct Esterification Techniques

Direct esterification, most notably the Fischer-Speier esterification, is a fundamental and widely used method. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid (2-bromo-3,5-difluorobenzoic acid) with an excess of ethanol. The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as using a large excess of the alcohol or removing the water formed during the reaction. wikipedia.orgmasterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.org The reaction is typically performed by refluxing the mixture. wikipedia.org Recent advancements have explored the use of microwave-assisted organic synthesis (MAOS) to accelerate this process. For instance, the synthesis of a similar compound, ethyl-4-fluoro-3-nitro benzoate, was achieved in good yield under sealed-vessel microwave conditions, which allows for heating solvents above their normal boiling points, thus speeding up the reaction. usm.my The optimal conditions for such a reaction were found to be 130°C for a total of 15 minutes. usm.my

Table 1: Comparison of Direct Esterification Conditions

| Parameter | Conventional Heating (Fischer-Speier) | Microwave-Assisted (Sealed-Vessel) |

|---|---|---|

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid | Sulfuric acid |

| Temperature | 60–110 °C wikipedia.org | 130–150 °C usm.my |

| Reaction Time | 1–10 hours wikipedia.org | ~15 minutes usm.my |

| Key Feature | Equilibrium driven by excess alcohol or water removal masterorganicchemistry.com | Rapid heating, accelerated reaction rates usm.my |

Transesterification Protocols

Transesterification is an alternative method for preparing Ethyl 2-bromo-3,5-difluorobenzoate. This process involves converting a different ester of 2-bromo-3,5-difluorobenzoic acid (for example, the methyl ester) into the desired ethyl ester by reacting it with ethanol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In a base-catalyzed transesterification, an alkoxide such as sodium ethoxide is used. The reaction proceeds via a nucleophilic addition-elimination mechanism at the ester's carbonyl group. masterorganicchemistry.com To favor the formation of the ethyl ester, ethanol is typically used as the solvent. masterorganicchemistry.com Acid-catalyzed transesterification follows a similar mechanism to Fischer esterification and also requires an excess of ethanol to shift the equilibrium towards the product. masterorganicchemistry.com

Acyl Halide Routes

A highly efficient, though multi-step, approach to synthesizing this compound involves the use of an acyl halide intermediate. This method first requires the conversion of 2-bromo-3,5-difluorobenzoic acid into its more reactive acyl chloride, 2-bromo-3,5-difluorobenzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting acyl chloride is then reacted with ethanol. This second step is typically a rapid and high-yielding reaction, often performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct. This pathway is advantageous as the reaction of the acyl chloride with the alcohol is essentially irreversible, leading to high conversion rates. A similar process is used for the production of ethyl 2-bromopropionate, where 2-bromopropionyl chloride is reacted with anhydrous ethanol. google.com

Aromatic Halogenation Strategies

The specific arrangement of bromine and fluorine atoms on the benzene (B151609) ring is key to the identity of the final compound. The synthesis can be designed in two primary ways: by starting with a difluorinated precursor and introducing the bromine atom, or by starting with a different precursor and introducing the fluorine atoms.

Regioselective Bromination Techniques

This strategy involves the bromination of a precursor that already contains the two fluorine atoms and the ethyl ester group, namely ethyl 3,5-difluorobenzoate. The challenge lies in achieving regioselectivity, ensuring the bromine atom is introduced at the C2 position, which is located between the two existing substituents.

The directing effects of the substituents on the aromatic ring govern the position of electrophilic attack. libretexts.org The ethyl ester group is a deactivating, meta-directing group, while fluorine atoms are deactivating but ortho-, para-directing. libretexts.orgweebly.com In ethyl 3,5-difluorobenzoate, the C2 position is ortho to one fluorine and meta to the ester group. The C4 and C6 positions are ortho to the other fluorine and also para to the first fluorine. The interplay of these electronic effects, along with steric hindrance, determines the final position of bromination. Careful selection of the brominating agent (e.g., Br₂ with a Lewis acid catalyst like FeBr₃, or N-Bromosuccinimide) and reaction conditions is crucial to favor the desired 2-bromo isomer over other potential products.

Regioselective Fluorination Techniques (Precursor-based)

An alternative approach involves introducing the fluorine atoms onto a pre-functionalized aromatic ring. Direct fluorination of aromatic compounds is often too reactive and difficult to control. scienceinfo.com Therefore, precursor-based methods are preferred.

One of the most established methods for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction . scienceinfo.comwikipedia.orgvedantu.com This reaction transforms a primary aromatic amine into an aryl fluoride (B91410). wikipedia.org The process involves:

Diazotization: The amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). numberanalytics.com

Precipitation: The diazonium salt is then treated with fluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate (B81430) salt, which often precipitates from the solution. numberanalytics.com

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated, causing it to decompose and yield the aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.org

To synthesize the precursor 2-bromo-3,5-difluorobenzoic acid using this method, one would logically start with 2-bromo-3,5-diaminobenzoic acid. Each amino group would be sequentially or simultaneously converted to a fluorine atom via the Balz-Schiemann reaction.

Another powerful method is nucleophilic aromatic substitution (SNAr) . This reaction involves a nucleophile displacing a leaving group on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.org While fluoride is generally a poor leaving group in SNAr reactions, recent advances using photoredox catalysis have enabled the nucleophilic defluorination of even unactivated fluoroarenes. nih.gov More traditionally, SNAr can be used to displace other leaving groups (like nitro groups or other halogens) with fluoride ions (from sources like KF or CsF) to build the difluoro substitution pattern on a suitable precursor.

Table 2: Comparison of Regioselective Fluorination Methods

| Method | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Balz-Schiemann Reaction | Aromatic amine, NaNO₂, HBF₄ vedantu.com | Diazonium tetrafluoroborate salt wikipedia.org | Reliable, controlled fluorination; avoids violent direct fluorination. scienceinfo.com |

| Nucleophilic Aromatic Substitution (SNAr) | Activated aryl halide/nitro compound, Fluoride source (e.g., KF) | Meisenheimer complex wikipedia.org | Requires electron-withdrawing groups to activate the ring for nucleophilic attack. wikipedia.org |

Multi-Step Convergent and Linear Synthesis Pathways

Strategies Utilizing Pre-functionalized Aromatic Precursors

A common approach to synthesizing polysubstituted benzene derivatives like this compound is to start with an already substituted aromatic ring. pressbooks.publibretexts.org This strategy often involves the modification of commercially available or readily synthesized precursors that already contain one or more of the desired functional groups.

One plausible linear synthesis begins with 3,5-difluoroaniline (B1215098). This precursor can undergo a Sandmeyer reaction, a well-established method for converting an aryl amine into an aryl halide. wikipedia.org In this reaction, the aniline (B41778) is first diazotized with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a copper(I) bromide salt to introduce the bromine atom at the 2-position, yielding 1-bromo-3,5-difluorobenzene (B42898). google.com Subsequent carboxylation, for instance, via Grignard reaction with carbon dioxide, followed by esterification would lead to the final product. However, controlling the regioselectivity of the carboxylation can be challenging.

A more direct linear route involves the direct bromination of 3,5-difluorobenzoic acid. However, this reaction may lead to a mixture of isomers, requiring separation. A patent describes the bromination of 2,4-difluorobenzoic acid to give 5-bromo-2,4-difluorobenzoic acid, which is then purified by esterification, distillation, and subsequent hydrolysis, highlighting a method to obtain high-purity isomers. google.com

Sequential Functionalization Approaches

Sequential functionalization involves the stepwise introduction of the desired functional groups onto a simpler aromatic starting material. The order of these reactions is critical to ensure the correct regiochemistry due to the directing effects of the existing substituents. pressbooks.publibretexts.org

A logical sequential synthesis of this compound would likely start with the synthesis of the key intermediate, 2-bromo-3,5-difluorobenzoic acid. uni.lu This can be achieved through a Sandmeyer reaction on 2-amino-3,5-difluorobenzoic acid. The amino group directs the incoming bromine to the desired position.

Once the 2-bromo-3,5-difluorobenzoic acid is obtained, the final step is esterification. This is typically achieved by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Typical Yield |

| Diazotization | 2-amino-3,5-difluorobenzoic acid, NaNO₂, HBr | 2-diazo-3,5-difluorobenzoate salt | - |

| Sandmeyer Reaction | 2-diazo-3,5-difluorobenzoate salt, CuBr | 2-bromo-3,5-difluorobenzoic acid | Moderate to Good |

| Esterification | 2-bromo-3,5-difluorobenzoic acid, Ethanol, Acid catalyst (e.g., H₂SO₄) | This compound | Good to Excellent |

Green Chemistry Principles in Synthesis Design

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles in the synthesis of compounds like this compound. This involves the development of more environmentally friendly catalysts, the use of safer solvents, and the minimization of waste.

Catalyst Development for Sustainable Synthesis

The development of sustainable catalysts is a key area of green chemistry. In the context of synthesizing this compound, this is relevant to both the bromination and esterification steps.

For the Sandmeyer reaction, while traditionally requiring stoichiometric copper salts, research has focused on developing catalytic versions to reduce heavy metal waste. organic-chemistry.org For the esterification of aromatic acids, a variety of green catalysts have been explored. These include solid acid catalysts like H₃PO₄/TiO₂-ZrO₂, which can be easily separated from the reaction mixture and reused, eliminating the need for corrosive mineral acids like sulfuric acid. scispace.com Another green approach utilizes dried Dowex H+ cation-exchange resin, which is also reusable and operates under mild conditions. acs.orgnih.gov

| Catalyst Type | Example | Advantages | Relevant Step |

| Solid Acid Catalyst | H₃PO₄/TiO₂-ZrO₂ | Reusable, non-corrosive, solvent-free conditions possible. scispace.com | Esterification |

| Ion-Exchange Resin | Dowex H+ | Reusable, mild reaction conditions, simple workup. acs.orgnih.gov | Esterification |

| Deep Eutectic Solvents | Choline chloride-based | Can act as both solvent and catalyst, biodegradable. researchgate.net | Esterification |

Solvent Selection and Waste Minimization in Production

Solvent selection and waste minimization are crucial aspects of green synthesis design. Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution.

In the synthesis of halogenated aromatic compounds, greener solvent alternatives are being investigated. For esterification, performing the reaction under solvent-free conditions or using the alcohol reactant as the solvent are effective strategies to reduce waste. scispace.com Deep eutectic solvents (DESs) are also emerging as green alternatives, as they are often biodegradable and can sometimes act as both the solvent and the catalyst. researchgate.net

Waste minimization in the production of this compound focuses on several areas:

Reducing Halogenated Waste: The synthesis of halogenated pharmaceuticals can generate significant amounts of halogenated organic waste. dtu.dk Implementing efficient purification techniques like distillation can help in recovering and recycling solvents and unreacted materials.

Atom Economy: Designing synthetic routes with high atom economy ensures that a maximum proportion of the atoms from the reactants are incorporated into the final product. Convergent syntheses generally offer better atom economy than long linear syntheses. youtube.com

By-product Reduction: Careful control of reaction conditions and the use of regioselective catalysts can minimize the formation of unwanted isomers and by-products, reducing the need for extensive purification and the generation of waste. ed.ac.uk

Elucidation of Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Potential at Bromine Site

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those on electron-deficient rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For this pathway to be favorable, the aromatic ring must be activated by electron-withdrawing groups (EWGs), especially those located at positions ortho and/or para to the leaving group, as they effectively stabilize the negative charge of the intermediate. libretexts.org

Influence of Fluorine Substituents on SNAr Reactivity

In the structure of Ethyl 2-bromo-3,5-difluorobenzoate, the bromine at the C2 position serves as the leaving group. The reactivity of this site towards nucleophilic attack is significantly enhanced by the electronic effects of the other substituents.

Activating Groups : The ethyl ester group (-COOEt) at the C1 position (ortho to the bromine) and the fluorine atom at the C5 position (para to the bromine) are potent electron-withdrawing groups. Their presence is crucial for activating the ring towards nucleophilic attack. They stabilize the resulting Meisenheimer intermediate by delocalizing the negative charge through resonance. libretexts.org

While the typical reactivity of halogens as leaving groups in SNAr reactions is F > Cl > Br > I, due to the rate-determining first step (nucleophilic attack) being accelerated by the high electronegativity of fluorine, the strong activation provided by the ester and fluoro groups in this compound makes the displacement of bromine a viable pathway. nih.gov

Ligand and Catalyst Effects on SNAr Efficiency

While many SNAr reactions proceed without catalysis, certain reagents can enhance their efficiency. For unactivated aryl halides, transition metal catalysts, such as ruthenium complexes, can facilitate SNAr by coordinating to the aromatic ring and increasing its electrophilicity. researchgate.netrsc.org However, for an already activated substrate like this compound, such catalysts are often unnecessary.

The efficiency of the substitution can be influenced by:

Bases : In reactions involving nucleophiles like phenols or thiols, a base (e.g., Cs₂CO₃, K₃PO₄) is required to deprotonate the nucleophile, increasing its reactivity. nih.gov

Solvents : The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or MeCN are commonly used as they can solvate the cation of the nucleophilic salt while leaving the anion reactive. nih.gov

Phase-Transfer Catalysts : For reactions between reagents in different phases, phase-transfer catalysts can be employed to shuttle the nucleophile into the organic phase, thereby increasing the reaction rate.

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the reactivity of the ring is highly sensitive to the electronic properties of its substituents.

Regiodirecting Effects of Ester, Bromine, and Fluorine Groups

All substituents on the this compound ring are deactivating towards EAS, meaning the compound will react much more slowly than benzene. fiveable.me The directing effects of these groups are conflicting:

Ethyl Ester (-COOEt) : A strong deactivating, meta-directing group.

Bromine (-Br) and Fluorine (-F) : Deactivating, ortho, para-directing groups.

When multiple substituents are present, the directing influence is determined by the most strongly activating group. In this case, all groups are deactivating. In such competitive scenarios, the directing effects of the ortho, para-directing halogens typically override the meta-directing effect of the ester group. libretexts.orgmasterorganicchemistry.com The potential sites for substitution are the unoccupied C4 and C6 positions.

Position C4 : Directed ortho by the C3-F and C5-F.

Position C6 : Directed para by the C2-Br and C3-F, and ortho by the C5-F.

Therefore, an incoming electrophile would be directed to a mixture of the C4 and C6 positions, with the final product distribution also being influenced by steric factors.

Steric and Electronic Hindrance in EAS Reactions

The feasibility of EAS reactions on this compound is severely limited by both electronic and steric factors.

Electronic Hindrance : The powerful, cumulative electron-withdrawing nature of the three halogen atoms and the ethyl ester group makes the aromatic ring extremely electron-poor and thus highly unreactive towards electrophiles. youtube.com

Steric Hindrance : The C6 position is ortho to the bulky ethyl ester group, which presents a significant steric barrier to the approach of an electrophile. The C4 position is sterically less hindered. Therefore, substitution, if it occurs, might favor the C4 position. masterorganicchemistry.compearson.com

Given these profound hindrances, forcing an electrophilic aromatic substitution on this molecule would require exceptionally harsh reaction conditions, and yields are expected to be low.

Cross-Coupling Reactions Involving the Bromine Moiety

The carbon-bromine bond at the C2 position is a versatile functional group for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, being an electron-deficient aryl bromide, is an excellent substrate for these transformations. rsc.orgacs.org

Below is a summary of prominent cross-coupling reactions applicable to this compound.

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Common Solvents | Bond Formed |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling tcichemicals.com | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF (often with water) | C(sp²)-C(sp²) |

| Mizoroki-Heck Reaction organic-chemistry.org | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724), Dioxane | C(sp²)-C(sp²) |

| Sonogashira Coupling organic-chemistry.org | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PhCN)₂Cl₂ (with CuI co-catalyst) | Et₃N, i-Pr₂NH | THF, Dioxane, Toluene | C(sp²)-C(sp) |

| Buchwald-Hartwig Amination | Amine (1° or 2°) | Pd₂(dba)₃, Pd(OAc)₂ with specialized phosphine ligands (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | C(sp²)-N |

| Stille Coupling rsc.org | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | None (or sometimes additive like LiCl) | Toluene, THF, Dioxane | C(sp²)-C(sp², sp³) |

These reactions generally proceed under mild conditions and tolerate a wide variety of functional groups, making them highly effective for the late-stage functionalization of complex molecules. The electron-deficient nature of the this compound substrate often leads to higher reactivity in the oxidative addition step of the catalytic cycle, facilitating these coupling processes. rsc.org

Suzuki-Miyaura Cross-Coupling Chemistry

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.com This reaction couples an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. masterorganicchemistry.comtcichemicals.com this compound, as an aryl bromide, is an excellent substrate for this transformation. The reaction typically involves a palladium catalyst, a base, and an aryl boronic acid or its corresponding ester. tcichemicals.com The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the benzoate (B1203000) ring. nih.gov The reaction is noted for its tolerance of various functional groups and generally proceeds under mild conditions with high yields and selectivity. tcichemicals.comnih.gov

Table 1: Typical Components in Suzuki-Miyaura Cross-Coupling of this compound

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Organoboron Reagent | Phenylboronic acid, Potassium aryltrifluoroborates | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst for C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron species and neutralizes the acid byproduct |

| Solvent | Toluene, Dioxane, Water | Reaction medium |

Sonogashira Coupling Reactions

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium(0) species in the presence of a copper(I) cocatalyst and an amine base. libretexts.org this compound can be coupled with various terminal alkynes to produce 2-alkynyl-3,5-difluorobenzoate derivatives. These products are valuable intermediates for the synthesis of more complex molecules, including conjugated enynes and arylalkynes. libretexts.org While the classic Sonogashira protocol uses a copper co-catalyst, numerous copper-free methodologies have been developed to avoid potential homocoupling of the alkyne and to simplify purification. nih.gov

Table 2: Typical Components in Sonogashira Coupling of this compound

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |

| Copper Co-catalyst | CuI | Co-catalyst (in traditional methods) |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Base and solvent |

| Solvent | THF, DMF | Reaction medium |

Heck and Stille Coupling Methodologies

Heck Reaction The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. masterorganicchemistry.comorganic-chemistry.org This reaction provides a powerful tool for the vinylation of this compound. The process involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov A base is required to neutralize the hydrogen bromide generated during the reaction. organic-chemistry.org

Stille Coupling The Stille reaction is another versatile palladium-catalyzed cross-coupling method that forms a C-C bond between an organohalide and an organostannane (organotin) compound. organic-chemistry.org this compound can be coupled with a variety of organotin reagents, including vinyl-, aryl-, and alkylstannanes. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.org However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org

Table 3: Comparison of Heck and Stille Coupling Methodologies

| Feature | Heck Reaction | Stille Reaction |

|---|---|---|

| Coupling Partner | Alkene (e.g., Styrene, Acrylate) | Organostannane (e.g., Vinyltributyltin) |

| Catalyst System | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Key Reagents | Base (e.g., Et₃N) | Organotin compound |

| Product Type | Substituted Alkene | Biaryl, Vinylarene, etc. |

| Primary Drawback | Regioselectivity issues with some alkenes | Toxicity of tin reagents and byproducts |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides or triflates with primary or secondary amines. This compound can undergo this reaction to produce N-aryl or N-heteroaryl derivatives. The catalytic cycle typically involves a palladium precursor, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu, Cs₂CO₃). researchgate.net This method is a significant improvement over traditional methods of C-N bond formation, which often require harsh reaction conditions. researchgate.net

Table 4: Typical Components in Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine | Aniline (B41778), Morpholine, Secondary amines | Nucleophile/Coupling Partner |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor |

| Ligand | XPhos, SPhos, BINAP | Stabilizes and activates the catalyst |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

Hydrolysis and Transesterification of the Ester Group

The ethyl ester group of this compound can be readily transformed through hydrolysis, a reaction that splits the ester using water. libretexts.org This process can be catalyzed by either an acid or a base.

Acid-Catalyzed Ester Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.orglibretexts.org When this compound is heated with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid, an equilibrium is established. libretexts.org The reaction produces 2-bromo-3,5-difluorobenzoic acid and ethanol (B145695). To drive the reaction to completion, a large excess of water is typically used. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.com

Base-Catalyzed Ester Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. libretexts.org When this compound is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This addition-elimination sequence results in the formation of 2-bromo-3,5-difluorobenzoic acid and ethoxide. chemistrysteps.com In the basic medium, the carboxylic acid is immediately deprotonated by the base to form a stable carboxylate salt (sodium 2-bromo-3,5-difluorobenzoate). libretexts.orgchemistrysteps.com This acid-base reaction is effectively irreversible and drives the hydrolysis to completion. chemistrysteps.com The other product is ethanol. The rate of base-catalyzed hydrolysis can be influenced by the electronic effects of substituents on the benzene ring. nih.gov

Enzymatic Ester Hydrolysis

The hydrolysis of the ester functionality in this compound to its corresponding carboxylic acid, 2-bromo-3,5-difluorobenzoic acid, can be achieved under enzymatic conditions. While specific studies on this particular substrate are not extensively documented, the enzymatic hydrolysis of structurally similar halogenated aromatic esters has been reported, primarily utilizing lipases.

Lipases (E.C. 3.1.1.3) are a class of hydrolases that function at the interface of an insoluble substrate and an aqueous phase. Their utility in organic synthesis is well-established due to their frequent high regio- and enantioselectivity under mild reaction conditions. For instance, lipases from Candida rugosa have been employed in the hydrolysis of α-halo phenylacetic acid esters. Furthermore, studies on the hydrolase-catalyzed kinetic resolution of fluorinated 3-arylcarboxylic acid ethyl esters have demonstrated that lipases, such as Amano PS, can effectively catalyze the hydrolysis of fluorinated aromatic compounds with high enantiomeric purity. mdpi.com

The general mechanism for lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate followed by its reaction with water to release the carboxylic acid and the alcohol. The reaction is typically conducted in a biphasic system or in an aqueous medium with an organic co-solvent to aid in the dissolution of the substrate.

Table 1: Illustrative Conditions for Enzymatic Ester Hydrolysis of Halogenated Aromatic Esters

| Enzyme Source | Substrate Type | pH | Temperature (°C) | Observations |

| Candida rugosa Lipase | α-Halo Phenylacetic Acid Esters | 6.0 | 50 | Rate influenced by steric bulk of α-substituent. |

| Amano PS Lipase | Fluorinated 3-Arylcarboxylic Acid Ethyl Esters | 7.0 (Phosphate Buffer) | Room Temperature | High yields and enantiomeric purity of the resulting acid. mdpi.com |

Based on these findings, it is plausible that lipases could effectively catalyze the hydrolysis of this compound. The presence of the halogen atoms on the aromatic ring may influence the rate and selectivity of the hydrolysis, a factor that would require empirical investigation for this specific substrate.

Selective Transesterification Protocols

Transesterification is a process where the ethyl group of the ester in this compound is exchanged with another alcohol's organic group. This transformation can be catalyzed by acids, bases, or enzymes. researchgate.net

Acid-catalyzed transesterification typically involves heating the ester in an excess of the desired alcohol with a strong acid catalyst like sulfuric acid. The reaction proceeds via a tetrahedral intermediate, and the equilibrium is driven towards the product by using a large excess of the reactant alcohol.

Base-catalyzed transesterification, often using an alkoxide of the desired alcohol, is another common method. The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the ester. This method is generally faster than acid-catalyzed transesterification.

Enzymatic transesterification, again often employing lipases, offers a milder alternative. In a non-aqueous environment, lipases can catalyze the reaction between an ester and an alcohol. This approach can be highly selective and avoids the harsh conditions of acid or base catalysis.

Table 2: General Protocols for Transesterification of Aromatic Esters

| Catalyst Type | Reagents | General Conditions | Key Features |

| Acid | Excess of new alcohol, H₂SO₄ | Reflux | Equilibrium-driven process. |

| Base | Alkoxide of new alcohol | Room temperature to reflux | Faster than acid catalysis. |

| Enzyme (Lipase) | New alcohol, in organic solvent | Mild temperatures | High selectivity, environmentally benign. |

For this compound, the choice of transesterification protocol would depend on the desired product and the compatibility of other functional groups with the reaction conditions.

Reduction and Oxidation Reactions

Selective Reduction of the Ester Group

The selective reduction of the ester group in this compound to the corresponding primary alcohol, (2-bromo-3,5-difluorophenyl)methanol, requires a reducing agent that does not affect the aromatic halogens.

Commonly used reducing agents for esters include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). While LiAlH₄ is a powerful reducing agent capable of reducing esters, it may also lead to the reduction of the carbon-bromine bond. Sodium borohydride is generally less reactive towards esters, but its reactivity can be enhanced. For instance, the use of sodium borohydride in methanol has been shown to effectively reduce aromatic esters to their corresponding alcohols. researchgate.net

Another approach involves hydrosilylation. A transition metal-free method using a fluorinated borate salt as a catalyst with phenylsilane has been reported for the reductive deoxygenation of esters to ethers. However, it was noted that in the case of an ester containing a bromine substituent, the bromine was lost during the reaction, indicating a potential for dehalogenation. univ-lille.fr

Table 3: Potential Reducing Agents for the Selective Reduction of the Ester Group in Halogenated Aromatic Esters

| Reducing Agent/System | Product | Potential Side Reactions |

| Sodium Borohydride/Methanol | Primary Alcohol | Generally selective for the ester. |

| Lithium Aluminum Hydride | Primary Alcohol | Potential for dehalogenation (C-Br bond reduction). |

| Phenylsilane/Fluorinated Borate Salt | Ether | Potential for dehalogenation. univ-lille.fr |

Given the presence of both bromine and fluorine on the aromatic ring of this compound, careful selection of the reducing agent and reaction conditions is crucial to achieve selective reduction of the ester group while preserving the halogen substituents.

Aromatic Ring Oxidation/Reduction Considerations

The aromatic ring of this compound is generally resistant to oxidation and reduction under standard conditions due to its aromatic stability.

Oxidation: The aromatic ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the fluorine, bromine, and ester substituents. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule rather than selective oxidation of the ring. Enzymatic hydroxylation of aromatic compounds is a known process, but its applicability to a polyhalogenated substrate like this would require specific enzymatic systems. nih.gov

Reduction: The reduction of the aromatic ring is also challenging. Catalytic hydrogenation under high pressure and temperature could potentially reduce the benzene ring, but would also likely cleave the carbon-bromine bond. A common method for the partial reduction of benzene rings is the Birch reduction, which involves dissolving metal reduction using sodium or lithium in liquid ammonia (B1221849) with an alcohol. This reaction typically reduces the ring to a 1,4-cyclohexadiene derivative. However, the conditions are harsh and may not be compatible with the ester functionality. The regioselectivity of a Birch reduction on a substituted benzene ring is influenced by the electronic nature of the substituents.

Due to the stability of the aromatic ring and the presence of multiple functional groups, selective oxidation or reduction of the aromatic core of this compound is not a straightforward transformation and would likely require specialized reagents and conditions to avoid side reactions.

Strategic Applications of Ethyl 2 Bromo 3,5 Difluorobenzoate As a Synthetic Building Block

Design and Synthesis of Advanced Organic Materials

The distinct electronic properties conferred by the fluorine and bromine substituents make ethyl 2-bromo-3,5-difluorobenzoate a key precursor in the development of sophisticated organic materials.

Fluorinated compounds are of significant interest in the field of liquid crystals (LCs) due to their ability to modulate key physical properties such as dielectric anisotropy (Δε), viscosity, and optical birefringence. The introduction of fluorine atoms into the molecular structure of LCs can significantly influence their electro-optical performance in display technologies.

While direct studies detailing the use of this compound in liquid crystal synthesis are not extensively documented in the reviewed literature, the structural motifs present in this compound are highly relevant to the design of advanced LC materials. The difluorobenzene core is a common feature in many high-performance liquid crystals. The strategic placement of fluorine atoms can induce a strong dipole moment, which is crucial for controlling the alignment of the liquid crystal molecules in an electric field.

The bromine atom in this compound serves as a versatile handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This allows for the introduction of various aryl or vinyl groups, enabling the synthesis of rod-shaped molecules that are characteristic of nematic and smectic liquid crystal phases. The general synthetic strategy would involve the coupling of this compound with a suitable boronic acid to construct the core structure of the liquid crystal, followed by modifications of the ester group and the other terminus of the molecule to achieve the desired mesomorphic properties.

The following table illustrates a hypothetical synthetic route towards a liquid crystal precursor starting from this compound, based on common synthetic methodologies in liquid crystal chemistry.

| Reaction Step | Reactants | Conditions | Product | Purpose |

| 1. Suzuki Coupling | This compound, 4-alkoxyphenylboronic acid | Pd catalyst, base, solvent | Ethyl 4'-(alkoxy)-3,5-difluoro-[1,1'-biphenyl]-2-carboxylate | Elongation of the molecular core |

| 2. Hydrolysis | Product from step 1 | LiOH, THF/H₂O | 4'-(Alkoxy)-3,5-difluoro-[1,1'-biphenyl]-2-carboxylic acid | Preparation for esterification |

| 3. Esterification | Product from step 2, 4-cyanophenol | DCC, DMAP | 4-Cyanophenyl 4'-(alkoxy)-3,5-difluoro-[1,1'-biphenyl]-2-carboxylate | Introduction of a polar terminal group |

This hypothetical sequence demonstrates how the functionalities of this compound can be strategically utilized to construct molecules with the potential for liquid crystalline behavior.

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. umn.edu These characteristics make them suitable for a wide array of applications, from high-performance coatings and seals to advanced materials in the electronics and aerospace industries.

The structure of this compound suggests its potential as a monomer for the synthesis of functional aromatic polyesters. While direct polymerization of this specific monomer is not widely reported, analogous difluorinated and brominated aromatic esters can undergo polycondensation reactions. The bromine atom can be either retained in the final polymer, imparting flame-retardant properties, or it can be used as a site for post-polymerization modification.

For instance, a polycondensation reaction could be envisioned between the diacid derivative of this compound (2-bromo-3,5-difluoroterephthalic acid) and a suitable diol. Alternatively, palladium-catalyzed coupling reactions, such as the Suzuki polycondensation, could be employed. In such a reaction, a dibromo monomer could be coupled with a diboronic acid monomer to build the polymer chain. The presence of the fluorine atoms in the polymer backbone would be expected to enhance the thermal stability and solubility of the resulting material.

A potential polymerization approach is outlined in the table below:

| Polymerization Method | Monomers | Catalyst/Conditions | Resulting Polymer Structure | Potential Properties |

| Suzuki Polycondensation | 2,5-Dibromo-3-fluorobenzoic acid derivative, Aryl-diboronic acid | Pd catalyst, base, high temperature | Alternating copolymer | High thermal stability, chemical resistance |

| Melt Polycondensation | Diol, Diacid chloride derived from 2-bromo-3,5-difluorobenzoic acid | High temperature, vacuum | Aromatic polyester | Flame retardancy, high glass transition temperature |

The development of such polymers from this compound or its derivatives could lead to new materials with tailored properties for specialized applications.

Construction of Complex Heterocyclic Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry and natural products. This compound serves as a valuable starting material for the synthesis of various fluorinated heterocyclic scaffolds.

Fluorinated pyridine (B92270) and quinoline (B57606) derivatives are important targets in drug discovery due to their unique biological activities. The synthesis of such compounds can be approached using this compound as a key building block.

While specific examples starting from this compound are not prevalent in the literature, established synthetic methodologies for pyridines and quinolines can be adapted. For instance, the Suzuki cross-coupling reaction can be used to introduce an aryl or heteroaryl group at the 2-position of the benzoate (B1203000). mdpi.comresearchgate.net Subsequent manipulation of the ester and the newly introduced group, along with cyclization strategies, could lead to the formation of a pyridine or quinoline ring.

A well-known method for quinoline synthesis is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgresearchgate.net To utilize this compound in a Friedländer-type synthesis, it would first need to be converted to a 2-aminoaryl ketone derivative. This could potentially be achieved through a sequence of reactions, such as nucleophilic aromatic substitution of one of the fluorine atoms with an amine, followed by functional group interconversions.

A plausible, though not explicitly documented, synthetic pathway to a quinoline derivative is presented below:

| Reaction Step | Transformation | Key Reagents | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution | Amine (e.g., ammonia) | Ethyl 2-amino-5-bromo-3-fluorobenzoate |

| 2 | Grignard Reaction | Methylmagnesium bromide | (2-Amino-5-bromo-3-fluorophenyl)(methyl)methanone |

| 3 | Friedländer Annulation | Product from step 2, Ethyl acetoacetate | Ethyl 6-bromo-8-fluoro-2-methylquinoline-3-carboxylate |

This hypothetical route illustrates the potential of this compound as a precursor to complex heterocyclic systems.

Indole (B1671886) and benzofuran (B130515) scaffolds are present in a vast number of biologically active compounds. nih.govnih.govnih.govcuestionesdefisioterapia.com The synthesis of fluorinated analogues of these heterocycles is of great interest to medicinal chemists.

The synthesis of benzofuran derivatives often involves the reaction of a phenol (B47542) with an α-haloketone followed by cyclization. While this compound itself is not a phenol, it can be envisioned as a precursor to a suitably substituted phenol through hydrolysis and subsequent functional group manipulations. More direct approaches might involve palladium-catalyzed coupling reactions. For example, a Sonogashira coupling of this compound with a terminal alkyne, followed by a cyclization step, could yield a benzofuran derivative. libretexts.org

For the synthesis of indole derivatives, a common strategy is the Fischer indole synthesis, which requires a phenylhydrazine (B124118) and a ketone or aldehyde. nih.gov To apply this to our target molecule, this compound would need to be converted into a corresponding hydrazine (B178648) derivative. Alternatively, modern palladium-catalyzed methods for indole synthesis, such as the Larock indole synthesis, could be employed, where the bromine atom of this compound could participate in a coupling reaction with an alkyne followed by cyclization with an amine.

The following table outlines a potential, albeit undemonstrated, synthetic approach to a benzofuran derivative:

| Reaction Step | Transformation | Key Reagents | Intermediate/Product |

| 1 | Sonogashira Coupling | Terminal alkyne (e.g., phenylacetylene), Pd catalyst, CuI | Ethyl 3,5-difluoro-2-(phenylethynyl)benzoate |

| 2 | Cyclization | Base (e.g., NaH) | 3-Phenyl-5,7-difluorobenzofuran-2-carboxylic acid ethyl ester |

This example highlights the synthetic utility of the bromine atom in this compound for the construction of heterocyclic rings.

Scaffold for Fluorine-Containing Organic Molecules

The incorporation of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. This "fluorine effect" can lead to enhanced metabolic stability, increased lipophilicity, and altered pKa values, all of which are desirable traits in the design of pharmaceuticals and agrochemicals. smolecule.com this compound, with its two fluorine atoms, serves as an excellent starting point for the synthesis of a wide variety of fluorine-containing organic molecules.

The reactivity of the bromine atom allows for its selective replacement or for its participation in a range of cross-coupling reactions. This enables the introduction of diverse functional groups and the construction of complex molecular architectures, all while retaining the difluorinated phenyl ring.

For example, Suzuki-Miyaura coupling can be used to form C-C bonds, introducing alkyl, aryl, or vinyl substituents. mdpi.comresearchgate.net The Sonogashira reaction allows for the introduction of alkyne moieties, which can be further functionalized. libretexts.org Buchwald-Hartwig amination can be employed to form C-N bonds, leading to the synthesis of fluorinated anilines and their derivatives.

The following table provides examples of transformations that can be performed on this compound to generate a variety of fluorinated building blocks.

| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Potential Application |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl | Precursor for pharmaceuticals, materials |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne | Intermediate for heterocycle synthesis |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | Arylamine | Precursor for agrochemicals, dyes |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl-substituted compound | Synthesis of complex organic molecules |

The versatility of this compound as a scaffold for the synthesis of fluorine-containing molecules makes it a valuable tool for researchers in various fields of chemistry.

Introduction of Fluorine via Precursor Strategy

A comprehensive review of scientific literature did not yield specific examples or detailed methodologies where this compound is explicitly used as a precursor for the primary purpose of introducing fluorine into other molecules. While the compound itself is fluorinated, its utility as a fluorine-transfer agent or as a starting point in a "precursor strategy" for fluorination is not a well-documented application in available research. Synthetic chemists typically utilize specific fluorinating reagents for this purpose.

Role in the Synthesis of Fluorinated Scaffolds for Potential Medicinal and Agrochemical Applications

This compound can serve as a foundational molecule for constructing more complex fluorinated scaffolds. The presence of bromine and fluorine atoms on the phenyl ring allows for various cross-coupling reactions and nucleophilic aromatic substitutions, which are cornerstone reactions in the synthesis of pharmaceutical and agrochemical compounds.

While specific, detailed research focusing on this particular ester as a key building block is limited, its structural motifs are present in molecules of interest. For instance, the difluorobenzoate core is a feature in certain classes of experimental compounds. The general synthetic utility would involve reactions such as:

Suzuki Coupling: The bromo-substituent can be readily replaced by a variety of organic groups by reacting it with boronic acids in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: The carbon-bromine bond is a handle for introducing nitrogen-based functional groups, a common step in the synthesis of bioactive molecules.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, further diversifying the molecular scaffold.

These potential transformations underscore its role as a versatile precursor, even if specific, large-scale applications in medicinal or agrochemical synthesis are not extensively documented in dedicated studies.

Multicomponent Reactions (MCRs) Featuring this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular diversity.

Utility in Ugi, Passerini, and Hantzsch Reactions

Following a thorough search of chemical literature and reaction databases, there is no specific documented evidence of this compound being utilized as a primary component in Ugi, Passerini, or Hantzsch reactions.

The Passerini reaction typically involves an isocyanide, a carboxylic acid, and an aldehyde or ketone.

The Ugi reaction is a four-component reaction involving an isocyanide, a carboxylic acid, an amine, and a carbonyl compound (aldehyde or ketone).

The Hantzsch pyridine synthesis traditionally uses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate.

The structure of this compound does not fit the typical profile of reactants for these specific named MCRs.

Development of Novel MCR Methodologies

The development of novel multicomponent reactions often involves exploring new combinations of reactants to create unique molecular frameworks. At present, there are no published reports or research articles detailing the development of new MCR methodologies that specifically feature this compound as one of the key starting materials. The potential for its inclusion in novel MCRs exists, likely through modification of its functional groups to make it compatible with MCR reaction pathways, but this remains an underexplored area of research.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone of modern chemical analysis, providing unparalleled insight into the connectivity and spatial arrangement of atoms in a molecule. For a compound such as Ethyl 2-bromo-3,5-difluorobenzoate, a multi-pronged NMR approach utilizing ¹H, ¹³C, and ¹⁹F nuclei would be indispensable.

¹H NMR Techniques for Proton Environment Analysis

The ¹H NMR spectrum of this compound would be expected to provide key information about the ethyl group and the aromatic protons. The ethyl group would manifest as a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with their integration values corresponding to a 2:3 ratio. The chemical shifts of these signals would be influenced by the electron-withdrawing nature of the adjacent ester functionality.

The aromatic region of the spectrum would be of particular interest. The two aromatic protons would likely appear as complex multiplets due to coupling with each other and with the two fluorine atoms. The precise chemical shifts and coupling constants would be diagnostic of their positions on the benzene (B151609) ring relative to the bromine and fluorine substituents.

¹³C NMR Spectroscopy for Carbon Framework Determination

A ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. The spectrum would be expected to show distinct signals for the carbonyl carbon of the ester group, the two carbons of the ethyl group, and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons would be significantly influenced by the attached bromine and fluorine atoms, with the carbon atoms directly bonded to these halogens exhibiting characteristic shifts.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a critical tool for the characterization of this compound. The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at positions 3 and 5. The chemical shifts of these signals, along with their coupling to each other and to the aromatic protons, would provide definitive evidence for their positions on the aromatic ring.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, which can be useful in confirming the stereochemistry, although for a relatively rigid molecule like this, its application might be more confirmatory than essential for initial structural elucidation.

Dynamic NMR Studies (if relevant to specific transformations)

Dynamic NMR studies are typically employed to investigate processes such as conformational changes or chemical exchange that occur on the NMR timescale. For a molecule like this compound under standard conditions, significant dynamic processes are not anticipated. However, if this compound were involved in reactions leading to conformational isomers or other dynamic equilibria, variable temperature NMR studies could provide valuable kinetic and thermodynamic information.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio and fragmentation pattern.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), resulting in two molecular ion peaks separated by two mass units.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the loss of ethylene (B1197577) (-CH₂=CH₂) from the ester moiety. Fragmentation of the aromatic ring could also occur, providing additional clues about the substitution pattern. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition.

In the absence of concrete experimental data, the detailed analysis of the spectroscopic and analytical properties of this compound remains a theoretical exercise. The acquisition and publication of this data are awaited by the scientific community to fully characterize this compound and unlock its potential in various fields of chemical research.

Electron Ionization (EI) MS and Chemical Ionization (CI) MS

Electron Ionization (EI) Mass Spectrometry is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be observed, and its presence is often more pronounced in aromatic compounds due to the stability of the aromatic ring. whitman.edujove.com The fragmentation of aromatic esters like ethyl benzoate (B1203000) is well-documented and serves as a predictive model. pharmacy180.comwhitman.eduyoutube.com Key fragmentation pathways for this compound under EI conditions would likely involve:

Loss of the ethoxy group (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion. pharmacy180.comwhitman.edu

Loss of an ethylene molecule (C₂H₄) via McLafferty rearrangement: This rearrangement is prevalent in esters with longer alkyl chains but can also occur in ethyl esters, resulting in a radical cation of the corresponding benzoic acid. whitman.edu

Cleavage of the C-Br bond: The loss of the bromine radical (•Br) would result in a significant fragment.

Fragmentation of the aromatic ring: This can lead to a series of smaller ions, although the stability of the aromatic ring makes this less favorable than the loss of substituents. whitman.edu

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in characteristic isotopic patterns for all bromine-containing fragments, with two peaks separated by two mass units.

Predicted EI-MS Fragmentation of this compound

| Fragment Ion | Structure | Predicted m/z | Notes |

| [M]⁺ | [C₉H₇BrF₂O₂]⁺ | 264/266 | Molecular ion with characteristic bromine isotope pattern. |

| [M - •OCH₂CH₃]⁺ | [C₇H₂BrF₂O]⁺ | 219/221 | Formation of a stable acylium ion. |

| [M - C₂H₄]⁺• | [C₇H₃BrF₂O₂]⁺• | 236/238 | Result of McLafferty rearrangement. |

| [M - •Br]⁺ | [C₉H₇F₂O₂]⁺ | 185 | Loss of the bromine radical. |

| [C₆H₂F₂Br]⁺ | 191/193 | Fragment corresponding to the bromodifluorophenyl cation. |

Chemical Ionization (CI) Mass Spectrometry is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺). hkbu.edu.hk This is particularly useful for confirming the molecular weight of the compound when the molecular ion in EI-MS is weak or absent. For this compound, CI-MS would be expected to show a strong peak at m/z 265/267, corresponding to the protonated molecule.

Electrospray Ionization (ESI) MS and Atmospheric Pressure Chemical Ionization (APCI) MS

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique ideal for polar and semi-polar molecules, though its applicability to less polar small molecules like this compound can be limited. nih.govund.edu However, adduct formation with ions from the solvent (e.g., [M+Na]⁺, [M+K]⁺) can facilitate its detection. und.edu ESI-MS is particularly valuable when coupled with liquid chromatography for the analysis of complex mixtures. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry is well-suited for the analysis of less polar, volatile compounds that are not easily ionized by ESI. nih.govontosight.ai APCI is a gas-phase ionization method and would likely produce a strong protonated molecular ion ([M+H]⁺) for this compound, making it a robust technique for molecular weight confirmation. hkbu.edu.hkthermofisher.comresearchgate.net This technique is often used for the analysis of environmental contaminants, a category that can include halogenated aromatic compounds. hkbu.edu.hknih.govthermofisher.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. infinitalab.comalgimed.commeasurlabs.com This is a critical tool for the unambiguous identification of a compound. For this compound (C₉H₇BrF₂O₂), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. algimed.com The high resolving power of HRMS is also essential for separating ions with very similar mass-to-charge ratios in complex samples. acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or a primary fragment ion) and its subsequent fragmentation to produce product ions. mdpi.com This technique provides detailed structural information by establishing relationships between fragment ions. algimed.com For this compound, an MS/MS experiment could involve selecting the [M+H]⁺ ion (m/z 265/267) and inducing its fragmentation. The resulting product ions would offer conclusive evidence for the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for the ester, carbon-bromine, and carbon-fluorine bonds.

Characteristic Vibrational Frequencies of Ester, C-Br, and C-F Bonds

The expected characteristic vibrational frequencies for this compound are summarized in the table below, with comparisons to known values for similar compounds like ethyl benzoate. scholarsresearchlibrary.comlibretexts.orgnist.govucalgary.ca

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| C=O (Ester) | Stretch | 1720 - 1740 | Strong absorption, characteristic of aromatic esters. |

| C-O (Ester) | Stretch | 1250 - 1300 (asymmetric) and 1000-1100 (symmetric) | Two distinct bands are expected. |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Weak to medium intensity. |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | From the ethyl group. |

| C-F (Aryl) | Stretch | 1100 - 1400 | Strong absorptions. |

| C-Br | Stretch | 500 - 650 | In the lower frequency region of the spectrum. |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Multiple bands of variable intensity. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if relevant)

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, such as this compound, exhibit characteristic UV absorptions due to π → π* transitions in the benzene ring. The substitution pattern on the aromatic ring influences the wavelength and intensity of these absorptions. Benzoic acid and its derivatives typically show two main absorption bands. academie-sciences.frrsc.orgresearchgate.netscience-softcon.de The presence of the bromine and fluorine atoms, as well as the ester group, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The exact positions of the absorption maxima would need to be determined experimentally but are expected to fall within the typical range for substituted benzoic acid esters.

Analysis of Aromatic Chromophores

The electronic structure of "this compound" features a substituted benzene ring, which acts as a chromophore, absorbing ultraviolet (UV) radiation. The analysis of this chromophore using UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule.

The UV spectrum of aromatic compounds is primarily characterized by π-π* transitions. For benzene and its derivatives, two main absorption bands are typically observed: the E-band (around 180-220 nm) and the B-band (around 230-270 nm). The positions and intensities of these bands are sensitive to the nature and position of the substituents on the aromatic ring. nist.gov

In "this compound," the presence of two fluorine atoms, a bromine atom, and an ethyl ester group influences the energy of the molecular orbitals and thus the wavelength of maximum absorption (λmax). Halogen substituents can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to their electron-donating mesomeric effect and electron-withdrawing inductive effect. The ethyl ester group, being a deactivating group, can also influence the absorption spectrum.

While specific experimental UV-Vis data for "this compound" is not extensively reported in the literature, studies on similarly substituted benzoyl compounds and other halogenated aromatics provide a basis for predicting its spectral characteristics. researchgate.netnih.govresearchgate.net For instance, research on various substituted benzophenones shows that both electron-donating and electron-withdrawing substituents can lead to a bathochromic shift in the UV absorption spectrum. nih.gov The combined electronic effects of the bromo and difluoro substituents are expected to result in a distinct UV absorption profile that can be used for qualitative identification and quantitative analysis.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are packed in the crystal lattice. carleton.edu

Single Crystal X-Ray Diffraction for Conformation and Packing

Single crystal X-ray diffraction is the gold standard for obtaining detailed structural information at the atomic level. carleton.eduresearchgate.net Although a crystal structure for "this compound" is not publicly available, the analysis of closely related compounds, such as "Ethyl 4-amino-3,5-difluorobenzoate," offers significant insights into the expected molecular conformation and crystal packing.

A study on "Ethyl 4-amino-3,5-difluorobenzoate" revealed detailed crystallographic data, which can serve as a model. The presence of fluorine atoms in the ortho positions relative to other substituents can lead to distortions in the bond angles of the phenyl ring. In the crystal structure of the amino analogue, molecules are connected by hydrogen bonds and π-stacking interactions.

For "this compound," the replacement of the amino group with a bromine atom would lead to different intermolecular interactions. While hydrogen bonding of the type seen in the amino derivative would be absent, other interactions such as halogen bonding (Br···O or Br···F) and other short contacts would likely play a significant role in the crystal packing. nih.govmdpi.com The conformation of the ethyl ester group relative to the plane of the benzene ring is another important structural feature that would be determined.

Table 1: Representative Crystallographic Data for an Analogous Compound (Ethyl 4-amino-3,5-difluorobenzoate)

| Parameter | Value |

| Chemical Formula | C₉H₉F₂NO₂ |

| Formula Weight | 201.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5432 (3) |

| b (Å) | 15.0489 (6) |

| c (Å) | 8.2435 (3) |

| β (°) | 108.347 (2) |

| Volume (ų) | 887.82 (6) |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.504 g/cm³ |

Note: This data is for an analogous compound and serves as a reference for the type of information obtained from a single crystal X-ray diffraction study.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for the separation of "this compound" from reaction mixtures and for the assessment of its purity, which is critical for its use in pharmaceutical synthesis and other applications. youtube.combibliotekanauki.pl

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. "this compound," being an ester, is expected to have sufficient volatility for GC analysis. In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. ste-mart.com

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for the definitive identification of the compound and any impurities. researchgate.netthermofisher.com The mass spectrum is a molecular fingerprint that results from the fragmentation of the molecule upon electron impact, allowing for structural elucidation of unknown components in the sample.

Table 2: Typical GC-MS Parameters for the Analysis of Aromatic Esters

| Parameter | Typical Setting |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250-300 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C at 10 °C/min) |

| MS Ionization Mode | Electron Impact (EI) |

| Mass Range | m/z 40-500 |

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile. alwsci.comnih.gov For "this compound," reversed-phase HPLC is a suitable method for purity assessment. oatext.comsielc.com

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs strongly.

Coupling HPLC with mass spectrometry (HPLC-MS) provides an additional layer of analytical detail, offering molecular weight and structural information about the separated components, which is invaluable for impurity profiling. youtube.com

Table 3: Representative HPLC Conditions for the Analysis of Aromatic Compounds

| Parameter | Typical Condition |